Lower Potency Against Solid Tumors Relative to Homoharringtonine Under Continuous Exposure Conditions
In a direct comparative study using fresh human tumor cells from 23 patients in a soft agar clonogenic assay, homoharringtonine demonstrated greater potency than harringtonine under continuous exposure conditions. The ratio of mean ID50 (harringtonine/homoharringtonine) was 5.2, indicating that homoharringtonine was approximately five-fold more potent on average [1]. Additionally, the mean area under the survival-concentration curve was significantly smaller for homoharringtonine (5.04 ± 3.87) than for harringtonine (6.15 ± 3.46; p < 0.005), confirming reduced colony survival with HHT treatment [1].
| Evidence Dimension | In vitro antitumor potency against clonogenic human solid tumor cells (continuous exposure) |
|---|---|
| Target Compound Data | Mean AUC (survival-concentration curve): 6.15 ± 3.46 |
| Comparator Or Baseline | Homoharringtonine: Mean AUC: 5.04 ± 3.87; Mean ID50 ratio (HT/HHT): 5.2 |
| Quantified Difference | Mean ID50 ratio 5.2 (HHT ~5× more potent); AUC difference statistically significant (p < 0.005) |
| Conditions | Soft agar clonogenic assay; fresh tumor cells from 23 patients (ovarian, endometrial, sarcoma, breast); continuous exposure to 0.001–1.0 μg/mL |
Why This Matters
For researchers investigating solid tumor models, harringtonine offers a less potent but mechanistically distinct tool that may reveal differential sensitivity patterns compared to HHT, enabling more nuanced structure-activity relationship studies.
- [1] Jiang TL, Liu RH, Salmon SE. Comparative in vitro antitumor activity of homoharringtonine and harringtonine against clonogenic human tumor cells. Invest New Drugs. 1983;1(1):21-25. View Source
